molecular formula C24H17FN2O5S B12153735 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12153735
M. Wt: 464.5 g/mol
InChI Key: RWPTURWXFFTRHI-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrrolidine-2,3-dione derivative featuring three distinct pharmacophores:

  • A 6-fluoro-1,3-benzothiazol-2-yl group, which is known for enhancing electron-withdrawing properties and bioactivity in medicinal chemistry .
  • A 2-methoxyphenyl substituent at position 5, which may influence lipophilicity and π-π stacking in target binding .

The stereochemistry (4E) indicates the spatial arrangement of the hydroxy-methylidene group, critical for molecular recognition.

Properties

Molecular Formula

C24H17FN2O5S

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O5S/c1-12-7-10-17(32-12)21(28)19-20(14-5-3-4-6-16(14)31-2)27(23(30)22(19)29)24-26-15-9-8-13(25)11-18(15)33-24/h3-11,20,29H,1-2H3

InChI Key

RWPTURWXFFTRHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid derivative under acidic conditions.

    Synthesis of the pyrrolidine-2,3-dione core: This involves the condensation of an appropriate diketone with an amine, followed by cyclization.

    Attachment of the furan ring: This step involves the reaction of the intermediate with a furan derivative under basic conditions.

    Final assembly: The final compound is obtained by coupling the benzothiazole and pyrrolidine-2,3-dione intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the pyrrolidine-2,3-dione core can produce various hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure and functional groups allow it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining fluorinated benzothiazole, furan, and methoxyphenyl groups. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Bioactivity (if reported) Synthesis Route Reference
Target Compound 6-fluoro-benzothiazole, 5-methylfuran, 2-methoxyphenyl Not explicitly reported (inference: potential anti-cancer/anti-pest activity) Likely via condensation of benzothiazole amine with substituted aldehydes
PubChem Analog () 5-methyl-1,3,4-thiadiazole, 3,4,5-trimethoxyphenyl No bioactivity data; thiadiazole groups often enhance metabolic stability Similar multi-step condensation
Analog 1 4,6-dimethyl-benzothiazole, 4-hydroxyphenyl Unknown; hydroxyl groups may improve solubility Condensation with aromatic aldehydes
Derivatives Pyridine, benzylidene-thiazolidinone Anti-proliferative activity against cancer cells Reflux with aromatic aldehydes and ethyl bromoacetate

Key Findings:

Substituent Effects on Bioactivity: The 6-fluoro-benzothiazole in the target compound may offer superior target binding compared to non-fluorinated analogs (e.g., 4,6-dimethyl-benzothiazole in ) due to increased electronegativity .

Synthetic Flexibility :

  • The target compound’s synthesis likely mirrors methods in , where benzothiazole amines are condensed with aldehydes (e.g., 5-methylfuran-2-carbaldehyde) under acidic conditions .

Structural Validation :

  • Crystallographic data for such compounds often relies on SHELX programs (), ensuring accurate spatial confirmation of the (4E) configuration .

Biological Activity

The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its structural features, biological activities, and relevant research findings.

Structural Features

The compound features a pyrrolidine core with various functional groups that may enhance its pharmacological properties. Key structural components include:

  • Fluorinated benzothiazole moiety : This component may improve the compound's interaction with biological targets.
  • Hydroxy group : This functional group can influence solubility and reactivity.
  • Methoxyphenyl and methylfuran substituents : These groups may contribute to the compound's overall biological activity.

Anticancer Properties

Preliminary studies suggest that the compound could exhibit anticancer activity . Its complex structure allows for multiple interactions with cellular targets, potentially disrupting cancer cell proliferation. In vitro studies have indicated that similar compounds with benzothiazole derivatives possess significant anticancer effects by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The presence of the hydroxy group and aromatic systems in the structure suggests potential anti-inflammatory properties . Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antimicrobial Activity

Research has shown that benzothiazole derivatives often exhibit antimicrobial properties . The unique combination of functional groups in this compound may enhance its efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

  • Anticancer Activity : A study on related benzothiazole compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting a similar potential for this compound .
  • Anti-inflammatory Mechanisms : Research indicates that compounds with hydroxy and methoxy groups can effectively reduce inflammation in animal models by modulating immune responses .
  • Antimicrobial Efficacy : A comparative analysis of various benzothiazole derivatives found that those with similar structural features exhibited moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Compound APyrrolidine core; lacks fluorineAnticancer activity
Compound BContains benzothiazole; different substituentsAntimicrobial properties
Compound CTrimethoxyphenyl group; simpler structureAnti-inflammatory effects

This table highlights how variations in structure can influence biological activity, emphasizing the unique potential of the target compound.

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